
1,2-Dichloro-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-1-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a colorless to slightly yellow liquid with a characteristic ether-like odor. This compound is soluble in water, ethanol, and ether, making it versatile for various applications. It is primarily used in the synthesis of other chemicals and has significant industrial relevance.
Preparation Methods
1,2-Dichloro-1-propanol can be synthesized through several methods:
-
Synthetic Routes and Reaction Conditions
Chlorination of Propylene Oxide: One common method involves the chlorination of propylene oxide in the presence of hydrochloric acid. This reaction typically occurs at elevated temperatures and yields this compound as a primary product.
Hydrochlorination of Allyl Alcohol: Another method involves the hydrochlorination of allyl alcohol. This reaction is catalyzed by acids and proceeds under controlled conditions to produce this compound.
-
Industrial Production Methods
Batch Process: In industrial settings, this compound is often produced in batch reactors where precise control over temperature and reactant concentrations is maintained to optimize yield and purity.
Continuous Process: For large-scale production, continuous processes are employed. These processes involve the continuous feeding of reactants and removal of products, ensuring a steady supply of this compound.
Chemical Reactions Analysis
1,2-Dichloro-1-propanol undergoes various chemical reactions, including:
-
Oxidation
Reaction with Oxidizing Agents: When treated with strong oxidizing agents like potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
-
Reduction
Hydrogenation: Reduction of this compound using hydrogen gas in the presence of a catalyst such as palladium on carbon can yield 1,2-propanediol.
-
Substitution
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of glycols or other derivatives.
-
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Hydroxide ions, amines.
-
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: 1,2-Propanediol.
Substitution Products: Glycols, amines.
Scientific Research Applications
1,2-Dichloro-1-propanol has several applications in scientific research:
-
Chemistry
Intermediate in Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Solvent: Due to its solubility properties, it is sometimes used as a solvent in chemical reactions.
-
Biology
Biochemical Studies: It is used in biochemical studies to understand the effects of chlorinated compounds on biological systems.
-
Medicine
Pharmaceutical Research: It serves as a precursor in the synthesis of certain pharmaceutical agents.
-
Industry
Manufacturing of Resins and Plastics: It is used in the production of resins and plastics, where it acts as a cross-linking agent.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1-propanol involves its interaction with various molecular targets:
-
Molecular Targets
Enzymes: It can inhibit or modify the activity of certain enzymes, affecting metabolic pathways.
Cell Membranes: It can interact with cell membranes, altering their permeability and function.
-
Pathways Involved
Metabolic Pathways: It can interfere with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
1,2-Dichloro-1-propanol can be compared with other similar compounds:
-
Similar Compounds
1,3-Dichloro-2-propanol: Another chlorinated propanol with similar properties but different reactivity and applications.
2,3-Dichloro-1-propanol: A structural isomer with distinct chemical behavior and uses.
-
Uniqueness
Reactivity: this compound has unique reactivity due to the position of the chlorine atoms, making it suitable for specific synthetic applications.
Applications: Its specific solubility and reactivity profile make it valuable in certain industrial and research contexts.
Properties
CAS No. |
77617-14-2 |
|---|---|
Molecular Formula |
C3H6Cl2O |
Molecular Weight |
128.98 g/mol |
IUPAC Name |
1,2-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c1-2(4)3(5)6/h2-3,6H,1H3 |
InChI Key |
FLTSEOGWHPJWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


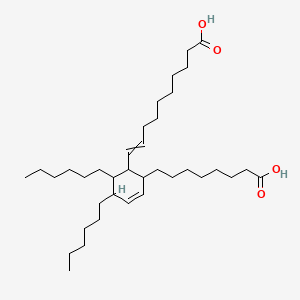

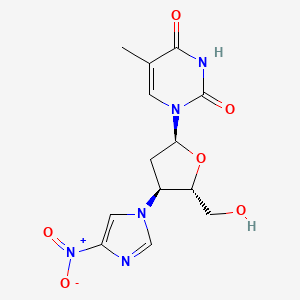

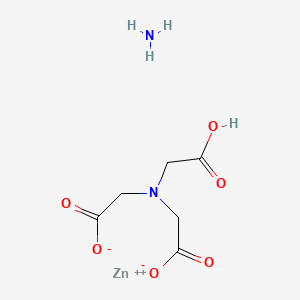


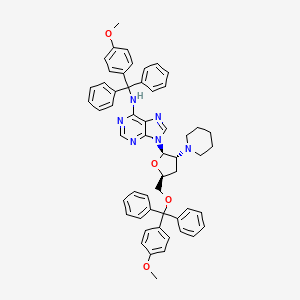

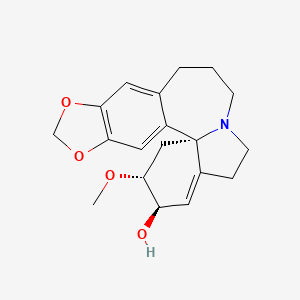
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
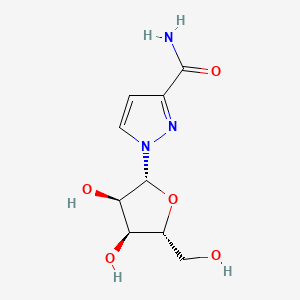
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)
